molecular formula C8H15Cl2N3 B2874111 1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride CAS No. 1609400-70-5

1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride

Cat. No.: B2874111
CAS No.: 1609400-70-5
M. Wt: 224.13
InChI Key: YJKBWOVIFUIHAQ-UHFFFAOYSA-N
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Description

1-(2-Pyrrolidinylmethyl)-1H-imidazole dihydrochloride is a chemical building block of interest in medicinal chemistry and organic synthesis. This dihydrochloride salt form enhances the compound's stability and solubility for research applications. The compound features an imidazole ring linked to a pyrrolidine moiety, a structure common in ligands for biological targets . The molecular formula is C8H15Cl2N3 and it has a molecular weight of 224.13 g/mol . Researchers utilize this and related compounds as key intermediates in the synthesis of more complex molecules, particularly exploring the structure-activity relationships of 1-(azolyalkyl)-azoles and their piperidine-derived homologues . The compound is offered in various purities, such as 95%, to meet specific research requirements . It is critical to note that this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, and the material should be stored according to the provided safety data sheet. Available packaging sizes range from 1g and larger . Specific stereoisomers of this compound, including both (R) and (S) enantiomers, are also available for enantioselective synthesis studies .

Properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)imidazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-2-8(10-3-1)6-11-5-4-9-7-11;;/h4-5,7-8,10H,1-3,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKBWOVIFUIHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride typically involves the reaction of 1H-imidazole with 2-pyrrolidinemethanol in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Typical conditions involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Reduced forms of the imidazole ring.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used as a catalyst in various industrial processes, including polymerization and organic transformations.

Mechanism of Action

The mechanism of action of 1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations:
  • Substituent Impact : The pyrrolidinylmethyl group in the target compound may enhance interaction with enzymatic targets (e.g., HO-2) compared to bulkier substituents like diphenylmethyl in clotrimazole .
  • Salt Form: Dihydrochloride salts (e.g., target compound, QC-2350) improve water solubility and bioavailability compared to non-salt forms (e.g., clotrimazole) .

Pharmacological and Functional Comparisons

Key Insights:
  • Dexmedetomidine’s phenethyl substituent directs α₂-adrenoreceptor binding, whereas the target’s pyrrolidinyl group may favor enzyme interactions .

Physicochemical Properties

Table 3: Physicochemical Comparison
Property 1-(2-Pyrrolidinylmethyl)-1H-imidazole dihydrochloride Dexmedetomidine HCl QC-2350
LogP 0.09 2.45 (predicted) 3.1 (predicted)
Water Solubility High (dihydrochloride salt) Moderate Moderate
Rotatable Bonds 2 4 7
Stereochemistry Racemic Single enantiomer Not specified
Key Notes:
  • The dihydrochloride form of the target compound enhances solubility compared to non-ionic analogs like clotrimazole .

Biological Activity

1-(2-Pyrrolidinylmethyl)-1H-imidazole dihydrochloride is a chemical compound characterized by its unique structure, which combines a pyrrolidine ring with an imidazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 1H-imidazole with 2-pyrrolidinemethanol, facilitated by an acid catalyst. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt. This method allows for scalability in industrial applications through optimization of reaction conditions such as temperature and pressure.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate the activity of these targets, resulting in various biological effects. For instance, the compound may act as an enzyme inhibitor or a receptor ligand, influencing pathways involved in cellular signaling and metabolism.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : Similar imidazole derivatives have shown promise in cancer research, particularly in inducing apoptosis in cancer cells. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways .
  • Neuroprotective Effects : Compounds with similar structures have been studied for neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Study on Cytotoxicity : A study investigating related imidazole compounds revealed significant cytotoxic effects against various cancer cell lines, with half-maximal inhibitory concentration (IC50) values indicating strong activity against key kinases involved in cancer progression .
  • Enzyme Interaction Studies : Research has shown that pyrrolidine derivatives can inhibit specific enzymes, suggesting that this compound might similarly affect enzyme activity related to metabolic pathways .
  • Neuroprotective Mechanisms : Investigations into the neuroprotective properties of imidazole derivatives highlight their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting therapeutic potential for neurological disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological ActivityNotable Effects
This compoundPyrrolidine + ImidazoleAntimicrobial, AnticancerModulates enzyme activity
1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochlorideBenzimidazole + PyrrolidineAnticancerInduces apoptosis in cancer cells
1-(Pyrrolidin-2-ylmethyl)-1H-pyrazolePyrazole + PyrrolidineNeuroprotectiveProtects against oxidative stress

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